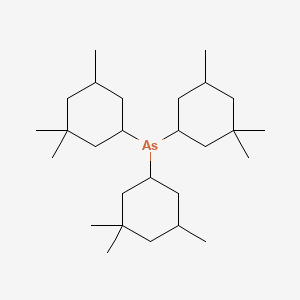

Tris(3,3,5-trimethylcyclohexyl)arsine

Description

Contemporary Significance of Organoarsine Compounds in Chemical Synthesis and Catalysis

In the realm of modern chemical synthesis, organoarsine compounds, particularly triorganoarsines (R₃As), have re-emerged as valuable ligands in coordination chemistry and homogeneous catalysis. chemistryviews.org Symmetrical trialkyl- and triarylarsines function as ligands for transition metals, behaving similarly to the more commonly used phosphine (B1218219) ligands but with distinct electronic characteristics. chemistryviews.org They have found notable application as ligands in various metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. chemistryviews.orguu.nl

The utility of organoarsines also extends to the preparation of arsonium (B1239301) ylides, which are analogous to phosphonium (B103445) ylides (used in the Wittig reaction) but are generally more nucleophilic, offering alternative reactivity for organic transformations. chemistryviews.org The development of new synthetic methods has spurred further investigation into arsenic-containing π-conjugated molecules and polymers, opening avenues for novel materials with unique electronic and optical properties. smolecule.comchemicalbook.com This renewed interest underscores the expanding role of organoarsine chemistry in catalysis, organic synthesis, and materials science. smolecule.commdpi.com

Comparative Analysis of Group 15 Donor Ligands: Electronic and Steric Influence of Phosphorus, Arsenic, and Antimony

Arsenic belongs to Group 15 of the periodic table, positioned between the lighter element phosphorus and the heavier element antimony. rsc.org The properties of organo-pnictogen ligands (ER₃, where E = P, As, Sb) are largely dictated by the fundamental characteristics of the central pnictogen atom. As one descends the group from phosphorus to antimony, several key trends influence their behavior as ligands.

Atomic Radius and Bond Length: The atomic radius increases significantly down the group (P < As < Sb). This results in longer and generally weaker metal-ligand (M-E) bonds, which can impact the stability and reactivity of the resulting coordination complexes.

Electronegativity and Basicity: Electronegativity decreases down the group (P > As > Sb). Consequently, the Lewis basicity of the corresponding ER₃ ligands also tends to decrease. Tertiary phosphines are generally stronger σ-donors than analogous arsines, which are in turn stronger donors than stibines. chemistryviews.org

π-Acceptor Capabilities: The heavier pnictogens, phosphorus and arsenic, possess accessible d-orbitals that can participate in dπ–dπ back-bonding with transition metals. rsc.org This allows them to act as π-acceptor ligands, stabilizing electron-rich metal centers. The efficiency of this back-bonding is influenced by the energy and diffuseness of these orbitals.

Orbital Energetics: For heavier elements like antimony and bismuth, pronounced orbital contraction can stabilize the lone pair, making it less available for donation and attenuating its participation in redox processes compared to phosphorus. researchgate.net

These differing electronic properties mean that substituting a phosphine with an arsine or stibine (B1205547) in a metal complex is not a trivial change; it can significantly alter the electronic environment of the metal center, thereby tuning its catalytic activity and selectivity. figshare.com

| Property | Phosphorus (P) | Arsenic (As) | Antimony (Sb) |

| Covalent Radius (pm) | 107 | 121 | 140 |

| Electronegativity (Pauling Scale) | 2.19 | 2.18 | 2.05 |

| Primary Ligand Type | σ-donor, π-acceptor | σ-donor, π-acceptor | Weaker σ-donor |

| Typical M-E Bond Character | Stronger, more covalent | Weaker than M-P | Weaker, more labile |

Defining the Role of Steric Bulk in Ligand Design and its Impact on Coordination Chemistry

The steric properties of a ligand are as crucial as its electronic properties in determining the outcome of a chemical reaction. vu.nlresearchgate.nettaylorfrancis.com The principle of using steric bulk to control reactivity is a cornerstone of modern ligand design and coordination chemistry. scielo.br

Steric hindrance, or the spatial crowding around a metal center caused by bulky ligands, directly influences several key aspects of a coordination complex:

Coordination Number and Geometry: Highly bulky ligands can physically prevent other molecules or ligands from binding to the metal, promoting the formation of complexes with lower coordination numbers. This can stabilize highly reactive, coordinatively unsaturated species.

Reaction Rates: Steric repulsions between ligands and an incoming substrate can increase the energy barrier for a reaction, slowing it down. Conversely, steric bulk can also accelerate reactions by promoting the dissociation of other ligands, opening up a coordination site for the substrate.

Selectivity: In catalysis, steric hindrance is a powerful tool for controlling selectivity (e.g., regioselectivity or enantioselectivity). The shape and size of the ligand can create a chiral pocket or a constrained environment around the metal's active site, favoring the binding and transformation of a substrate in a specific orientation.

To quantify the steric demands of a ligand, chemists have developed several parameters. The most well-known is the Tolman cone angle (θ) , which measures the solid angle occupied by a ligand at the metal center. A larger cone angle signifies greater steric bulk. Another useful descriptor is the percent buried volume (%V_Bur) , which calculates the percentage of the space around a metal that is occupied by the ligand. rsc.org These parameters allow for a more rational and predictive approach to ligand selection and design in catalysis.

| Ligand (PR₃) | Tolman Cone Angle (θ) in degrees |

| Trimethylphosphine (PMe₃) | 118 |

| Triethylphosphine (PEt₃) | 132 |

| Triphenylphosphine (PPh₃) | 145 |

| Tricyclohexylphosphine (B42057) (PCy₃) | 170 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 |

Overview of Tris(3,3,5-trimethylcyclohexyl)arsine within the Landscape of Advanced Organoarsenic Ligand Architectures

This compound is an organoarsenic compound with the chemical formula As(C₉H₁₇)₃ and a molecular weight of approximately 425.5 g/mol . smolecule.com Its structure consists of a central arsenic atom bonded to three bulky 3,3,5-trimethylcyclohexyl substituents. smolecule.com This compound exemplifies the class of highly sterically hindered trialkylarsine ligands.

While specific, detailed research findings and characterization data for this compound are not widely documented in peer-reviewed literature, its properties and role can be inferred from its structure and by analogy to well-studied bulky phosphine ligands. The most prominent feature of this ligand is its immense steric bulk, derived from the large, non-planar, and substituted cyclohexyl rings. This places it in the category of ligands designed to occupy a significant portion of a metal's coordination sphere.

The steric hindrance of this compound is expected to be comparable to or even greater than that of tricyclohexylphosphine (PCy₃), a widely used bulky ligand with a cone angle of 170°. The presence of three additional methyl groups on each cyclohexyl ring significantly increases the volume occupied by the ligand. This substantial steric profile can be expected to:

Promote low-coordination numbers at a metal center.

Stabilize reactive intermediates by preventing bimolecular decomposition pathways.

Influence the selectivity of catalytic reactions by creating a highly congested environment around the active site.

From an electronic standpoint, as a trialkylarsine, it is expected to be a reasonably strong σ-donor, more so than analogous triarylarsines, due to the electron-donating nature of the alkyl groups. The synthesis of such a ligand would typically be achieved through the reaction of an arsenic trihalide, such as arsenic trichloride (B1173362) or arsenic triiodide, with a corresponding organometallic reagent, like 3,3,5-trimethylcyclohexyl lithium or a Grignard reagent. smolecule.com

Properties

CAS No. |

64048-98-2 |

|---|---|

Molecular Formula |

C27H51As |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

tris(3,3,5-trimethylcyclohexyl)arsane |

InChI |

InChI=1S/C27H51As/c1-19-10-22(16-25(4,5)13-19)28(23-11-20(2)14-26(6,7)17-23)24-12-21(3)15-27(8,9)18-24/h19-24H,10-18H2,1-9H3 |

InChI Key |

HLOMHEUCTNFDKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C)C)[As](C2CC(CC(C2)(C)C)C)C3CC(CC(C3)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Tris 3,3,5 Trimethylcyclohexyl Arsine

Foundational Synthetic Routes to Tertiary Organoarsines

The construction of the As-C bond is the cornerstone of organoarsine synthesis. Over the years, several reliable methods have been established, with Grignard reagents and organolithium compounds being historically significant. More recently, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose. Furthermore, the inherent toxicity of arsenous chloride has driven the development of safer, chloride-free synthetic pathways.

Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles widely employed in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.meorganicchemistrydata.orgpharmacy180.com Their utility extends to the synthesis of tertiary organoarsines through the reaction with arsenic halides, most commonly arsenic trichloride (B1173362) (AsCl₃). The general reaction involves the stoichiometric addition of three equivalents of the organometallic reagent to the arsenic halide, leading to the stepwise substitution of the halide atoms with the organic moieties.

Organolithium reagents are generally more reactive than their Grignard counterparts and are often preferred for the formation of As-C bonds, particularly when dealing with sterically hindered substrates. pharmacy180.comslideshare.net The C-Li bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. wikipedia.org This high reactivity, however, can sometimes lead to side reactions. Grignard reagents, being slightly less reactive, can offer better control in certain synthetic scenarios. pharmacy180.com The choice between Grignard and organolithium reagents often depends on the specific substrate, desired reactivity, and tolerance of other functional groups. orgsyn.org

The synthesis of a homologous series of trialkyl arsines has been successfully achieved using a diversity-oriented Grignard reaction with arsenic triiodide as the precursor. scielo.br This approach highlights the versatility of Grignard reagents in constructing a library of arsines with varying alkyl chain lengths. scielo.br

| Feature | Grignard Reagents (RMgX) | Organolithium Compounds (RLi) |

|---|---|---|

| Reactivity | Moderately reactive nucleophiles | Highly reactive nucleophiles and strong bases pharmacy180.comwikipedia.org |

| Preparation | Reaction of an alkyl or aryl halide with magnesium metal | Reaction of an alkyl or aryl halide with lithium metal, or via metal-halogen exchange slideshare.net |

| Advantages | Good control over reactivity, widely available | Higher reactivity for less reactive electrophiles, effective for sterically hindered substrates slideshare.net |

| Disadvantages | May be less effective for highly hindered systems | High reactivity can lead to side reactions and requires careful temperature control |

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of organoarsenic compounds. conicet.gov.arconicet.gov.ar These methods offer a milder and more functional group tolerant alternative to traditional organometallic approaches. Palladium catalysts, in various forms such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly employed. tcichemicals.com The catalytic cycle typically involves oxidative addition of an aryl or alkyl halide to a Pd(0) species, followed by transmetalation with an arsenic-containing nucleophile and subsequent reductive elimination to afford the desired organoarsine.

The development of highly efficient palladium-catalyzed arsination reactions has expanded the scope of accessible arsine ligands. conicet.gov.arconicet.gov.ar These protocols have been successfully applied to the synthesis of structurally diverse arsine ligands, which have shown promise in homogeneous catalysis. conicet.gov.ar In some cases, arsine ligands have demonstrated superiority to their structurally related phosphine (B1218219) counterparts in catalytic reactions. conicet.gov.ar The Stille coupling reaction, for instance, is known to be accelerated by the presence of triphenylarsine (B46628). rsc.orgnih.gov

Recent advancements have also explored the merger of transition metal catalysis with radical chemistry, which can lead to dramatic accelerations in reaction rates under mild conditions. nih.gov This strategy has the potential to further enhance the efficiency and scope of palladium-catalyzed C-H arylation and, by extension, arsinations.

The high toxicity and hazardous nature of arsenous chloride (AsCl₃) have prompted significant research into the development of safer synthetic alternatives. uow.edu.auuow.edu.au One promising approach involves the use of arylarsine(III) oxides as bench-stable and less hazardous substitutes for their chloride counterparts. uow.edu.au These arsine oxides have been shown to be effective in the one-pot construction of cyclic tertiary organoarsines when reacted with di-Grignard reagents. uow.edu.auuow.edu.aubris.ac.uk This methodology provides a modular approach to cyclic arsine assembly, accommodating variations in both the organomagnesium reagent and the electrophile. uow.edu.aubris.ac.uk

Another safer precursor that has been investigated is arsenic triiodide (AsI₃). scielo.brresearchgate.net Compared to arsenic trichloride, AsI₃ offers several advantages, including lower toxicity, air stability, and low volatility. scielo.brresearchgate.net It has been successfully utilized as a synthetic precursor for a variety of arsenic(III) derivatives, including arsines, arsenites, and thioarsenites, through reactions with various nucleophiles. scielo.brresearchgate.net

These arsenous chloride-free pathways represent a significant step towards greener and safer organoarsenic chemistry, mitigating the risks associated with the handling of highly toxic and volatile arsenic reagents. researchgate.net

Design and Optimization of Synthetic Strategies for Tris(3,3,5-trimethylcyclohexyl)arsine

The synthesis of a sterically encumbered molecule like this compound requires a tailored approach that accounts for the significant steric hindrance imposed by the bulky alkyl groups.

Steric hindrance is a critical factor that influences the reactivity of molecules and can significantly slow down chemical reactions. wikipedia.org In the synthesis of this compound, the sheer bulk of the 3,3,5-trimethylcyclohexyl groups presents a formidable challenge to the formation of the three As-C bonds. The selection of precursors and the engineering of the reaction pathway must be carefully considered to overcome these steric repulsions.

The choice of the arsenic source is crucial. While arsenic trichloride is a common starting material, its reaction with a bulky Grignard or organolithium reagent may be sluggish or incomplete due to steric hindrance. Alternative, less sterically demanding arsenic precursors might be necessary.

Analogous to the synthesis of bulky phosphine ligands, where steric properties are known to have a profound impact, the synthetic strategy for this compound must be designed to accommodate large substituents. rsc.orgchemrxiv.org This may involve the use of more reactive organometallic reagents, higher reaction temperatures, or longer reaction times to drive the reaction to completion. Palladium-catalyzed cross-coupling reactions, which are often tolerant of steric bulk, could also be a viable strategy. tcichemicals.com The use of specialized ligands that can facilitate the coupling of sterically demanding partners may be required. tcichemicals.com

| Challenge | Potential Mitigation Strategy | Rationale |

|---|---|---|

| Steric hindrance from 3,3,5-trimethylcyclohexyl groups | Use of highly reactive organolithium reagents | Overcomes steric repulsion through increased nucleophilicity. |

| Incomplete reaction with AsCl₃ | Employing alternative arsenic precursors (e.g., AsI₃) | May offer different reactivity profiles and better leaving group ability. scielo.br |

| Sluggish reaction rates | Higher reaction temperatures and extended reaction times | Provides the necessary activation energy to overcome steric barriers. |

| Side reactions due to high reactivity | Careful control of stoichiometry and reaction conditions | Minimizes the formation of undesired byproducts. |

| Difficulty in purification | Chromatographic techniques or crystallization | Separates the desired bulky arsine from starting materials and byproducts. |

Tris(organosilyl)arsines, particularly Tris(trimethylsilyl)arsine ((Me₃Si)₃As), are versatile reagents in synthetic chemistry. researchgate.net They serve as valuable precursors for the synthesis of various arsenic-containing compounds, including III-V semiconductor materials like gallium arsenide (GaAs) and indium arsenide (InAs). dtic.milacs.org The utility of (Me₃Si)₃As stems from the reactivity of the As-Si bond, which can be cleaved by various electrophiles, facilitating the transfer of the arsenic atom.

The chemistry of tris(organosilyl)arsine precursors could potentially be adapted for the synthesis of sterically hindered tertiary arsines. A hypothetical pathway could involve the synthesis of a tris(organosilyl)arsine followed by a reaction with a suitable electrophile to introduce the desired organic groups. However, the synthesis of a tris(organosilyl)arsine bearing bulky silyl groups, analogous to the 3,3,5-trimethylcyclohexyl group, would likely face its own set of steric challenges.

The synthesis of bulky phosphanide anions, such as [P(SiⁱPr₃)₂]⁻, has been achieved and demonstrates that highly sterically demanding silyl groups can be attached to a pnictogen center. acs.orgnih.govbohrium.com This suggests that the synthesis of a similarly bulky arsine precursor may be feasible. Such a precursor could then potentially react with an appropriate organolithium or Grignard reagent, leading to the formation of the target this compound. This approach, while speculative, offers an alternative synthetic route that could circumvent some of the difficulties associated with the direct reaction of bulky organometallic reagents with simple arsenic halides.

Purification and Isolation Techniques for Sterically Hindered Organoarsines

The purification and isolation of sterically hindered organoarsines, such as this compound, present significant challenges due to their sensitivity to air and moisture, as well as their unique physical properties conferred by bulky substituents. chemistryviews.org Successful isolation of these compounds in high purity necessitates the use of specialized anaerobic techniques and carefully selected purification methodologies. chemistryviews.org The choice of technique is dictated by the thermal stability, solubility, and crystallinity of the target arsine.

Commonly employed methods for the purification of these air-sensitive compounds include recrystallization, column chromatography, and solvent removal under vacuum. chemistryviews.org These procedures are almost exclusively performed using Schlenk line or glovebox techniques to maintain an inert atmosphere of nitrogen or argon, thereby preventing oxidative degradation of the arsenic(III) center. chemistryviews.orguni-regensburg.de

Recrystallization

Recrystallization is a powerful technique for purifying solid organoarsines, provided the compound is crystalline and exhibits temperature-dependent solubility in a suitable solvent. chemistryviews.org The process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of well-defined crystals as the solubility decreases.

Key considerations for the recrystallization of sterically hindered organoarsines include:

Solvent Selection: The ideal solvent should dissolve the arsine completely at an elevated temperature but sparingly at lower temperatures. It must also be inert towards the arsine. Common solvents include hydrocarbons (e.g., hexane, pentane, toluene) and ethers (e.g., diethyl ether), which must be rigorously dried and deoxygenated before use.

Technique: For highly air-sensitive compounds, recrystallization is performed in Schlenk flasks. The crude solid is dissolved in hot, degassed solvent, and the flask is then allowed to cool slowly to room temperature, followed by further cooling in a freezer to maximize crystal yield.

Crystal Growth: Techniques such as slow evaporation or solvent diffusion (layering a poor solvent on top of a solution of the compound) can be adapted for use in a glovebox to obtain high-quality single crystals suitable for X-ray diffraction studies. chemistryviews.org

Interactive Data Table: Solvent Systems for Recrystallization of Bulky Organometallic Compounds

| Compound Type | Good Solvents (for dissolving) | Poor Solvents (for precipitation/layering) | Typical Temperature Range (°C) |

| Bulky Triarylphosphines | Toluene, Dichloromethane | Hexane, Pentane, Methanol | -30 to 25 |

| Sterically Hindered Arsines | Diethyl Ether, THF | Pentane, Hexane | -20 to 25 |

| Crowded Triarylarsines | Chloroform, n-Hexane | (Slow cooling) | -20 to 25 |

| Air-Stable Metal Complexes | Dichloromethane, Ethyl Acetate | Heptane, Hexane | 4 to 25 |

Column Chromatography

Chromatography is a versatile method for purifying organoarsines that are oils or solids which are difficult to crystallize. Due to the air-sensitivity of these compounds, modifications to standard column chromatography are required. researchgate.netstackexchange.com

Stationary Phase: Alumina is often preferred over silica gel for crowded pnictogens like arsines, as silica can sometimes be too acidic and lead to decomposition. acs.org The stationary phase must be thoroughly dried under vacuum before use.

Inert Atmosphere Operation: The entire chromatographic process, from packing the column to eluting the product, must be conducted under an inert atmosphere. acs.org This can be achieved by fitting a standard column with a stopcock and gas inlet for use on a Schlenk line or by performing the entire separation inside a glovebox.

Eluent: The solvent system (eluent) must be carefully chosen to achieve good separation and must be rigorously dried and degassed. Non-polar solvents like hexane or toluene are frequently used for non-polar, bulky arsines. acs.org

Interactive Data Table: Chromatographic Conditions for Sterically Hindered Pnictogens

| Compound Class | Stationary Phase | Eluent System | Technique | Reference |

| Crowded Triarylphosphines | Alumina | n-Hexane | Column Chromatography (under N₂) | acs.org |

| Crowded Triarylstibines | Alumina | n-Hexane | Column Chromatography (under N₂) | acs.org |

| Metal Porphyrin Complexes | Silica Gel | Dichloromethane or Ethyl Acetate | Column Chromatography | researchgate.net |

| Air-Sensitive Organometallics | Alumina or Silica | Varies (e.g., Hexane/EtOAc) | Schlenk-adapted or Glovebox Column | researchgate.net |

Isolation

The final step after purification is the isolation of the pure product. If the compound is a solid obtained from recrystallization, the supernatant solvent is removed via cannula filtration under inert gas, and the remaining crystals are washed with a small amount of cold, degassed solvent. The pure solid is then dried under high vacuum to remove any residual solvent. chemistryviews.org

If the product is purified by chromatography, the fractions containing the desired compound are combined, and the solvent is removed under vacuum using a Schlenk line, often with a cold trap to collect the volatile solvent. chemistryviews.org The resulting pure arsine, whether solid or oil, is then stored under an inert atmosphere to prevent decomposition.

Advanced Structural Characterization and Conformational Analysis of Tris 3,3,5 Trimethylcyclohexyl Arsine

X-ray Crystallographic Investigations of Molecular and Supramolecular Architecture

A definitive understanding of the solid-state structure of Tris(3,3,5-trimethylcyclohexyl)arsine would require single-crystal X-ray diffraction analysis. This powerful technique provides precise atomic coordinates, from which critical molecular parameters can be determined.

Detailed Analysis of As-C Bond Lengths and C-As-C Valence Angles

Without experimental data, a precise analysis of the arsenic-carbon (As-C) bond lengths and the carbon-arsenic-carbon (C-As-C) valence angles for this compound is not possible. In analogous tertiary arsines, As-C bond lengths are influenced by the hybridization of the carbon atom and the steric bulk of the substituents. The C-As-C bond angles are a key indicator of the steric crowding around the central arsenic atom. In sterically demanding ligands, these angles are expected to be larger than the ideal tetrahedral angle of 109.5° to accommodate the bulky cyclohexyl groups.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Range |

|---|---|

| As-C Bond Length (Å) | 1.95 - 2.05 |

| C-As-C Valence Angle (°) | 105 - 115 |

Note: This table is illustrative and not based on experimental data.

Elucidation of Conformational Preferences and Hindered Rotation of Cyclohexyl Groups

The 3,3,5-trimethylcyclohexyl groups are conformationally flexible, primarily adopting a chair conformation. In a molecule like this compound, the orientation of these three bulky groups around the arsenic center would be a complex interplay of minimizing steric hindrance. It is expected that the cyclohexyl rings would adopt conformations that position the bulky methyl groups to minimize unfavorable 1,3-diaxial interactions and steric clashes between the rings themselves. The significant steric bulk would likely lead to a high barrier to rotation around the As-C bonds, locking the cyclohexyl groups into specific, favored conformations in the solid state.

Quantifying Steric Parameters: Cone Angle and Ligand Profile Determination for this compound

The Tolman cone angle is a critical parameter used to quantify the steric bulk of a ligand. It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-As distance), that encompasses the van der Waals radii of the outermost atoms of the ligand. Given the bulky nature of the 3,3,5-trimethylcyclohexyl substituents, this compound is anticipated to have a large cone angle, likely exceeding that of commonly used bulky phosphine (B1218219) and arsine ligands. A precise value, however, can only be calculated from crystallographic data. The ligand profile, which provides a more detailed, three-dimensional representation of the steric hindrance, would also require these data for its determination.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide valuable information about the electronic and steric environments of the different nuclei.

¹H and ¹³C NMR Spectral Analysis of Steric and Electronic Environments

The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the presence of multiple, diastereotopic protons and carbons within the trimethylcyclohexyl rings. The chemical shifts of the protons and carbons would be influenced by their proximity to the arsenic atom and the methyl groups. The complexity of the spectra would also reflect the conformational preferences of the cyclohexyl rings in solution. Detailed 2D NMR experiments, such as COSY and HSQC, would be necessary to assign the various signals definitively.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) |

|---|---|

| ¹H | 0.8 - 2.5 |

| ¹³C | 20 - 60 |

Note: This table provides a general prediction and is not based on experimental data.

Potential for Higher-Order NMR (e.g., ⁷⁵As NMR) in Structural Characterization

⁷⁵As NMR spectroscopy could, in principle, provide direct information about the electronic environment of the arsenic nucleus. Arsenic-75 is a quadrupolar nucleus, which often results in broad NMR signals, making it a challenging technique. The chemical shift of the ⁷⁵As nucleus is sensitive to the nature of the substituents on the arsenic atom. However, no ⁷⁵As NMR data for this compound have been reported in the literature.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the frequency of the radiation matches the frequency of a specific molecular vibration that causes a change in the molecule's dipole moment. mgcub.ac.inlibretexts.org In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). libretexts.orgyoutube.com A vibrational mode is considered Raman-active if it leads to a change in the polarizability of the molecule. libretexts.org Because the selection rules for IR and Raman activity are different, they often provide complementary information. libretexts.org

The vibrational spectrum of this compound is dominated by the vibrations of the three bulky 3,3,5-trimethylcyclohexyl ligands. Key expected vibrational modes include:

C-H Stretching: The aliphatic C-H bonds of the cyclohexyl rings and methyl groups give rise to strong, characteristic stretching vibrations. These are typically observed in the 2850-3000 cm⁻¹ region of the IR spectrum. vscht.czlibretexts.org

C-H Bending: Vibrations involving the bending, scissoring, and rocking of C-H bonds produce a series of bands in the 1350-1470 cm⁻¹ region. libretexts.org The presence of gem-dimethyl groups (C(CH₃)₂) on the cyclohexyl ring is expected to produce characteristic bending absorptions.

C-C Stretching and Bending: The carbon-carbon bonds of the cyclohexyl skeleton produce a complex set of bands in the fingerprint region (below 1500 cm⁻¹). These vibrations are highly coupled and contribute significantly to the uniqueness of the molecular fingerprint. libretexts.org

As-C Stretching: The stretching vibration of the arsenic-carbon (As-C) bond is a key feature for confirming the organoarsenic structure. For trialkylarsines, these vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. scispace.com These modes may be weak in the IR spectrum but more prominent in the Raman spectrum.

The combination of these vibrational bands, each with a characteristic frequency and intensity, creates a highly complex and unique spectrum. This "fingerprint" can be used to identify this compound and distinguish it from other related compounds or impurities.

Interactive Data Table: Illustrative Vibrational Data for this compound

The following table presents hypothetical, yet representative, data for the key vibrational modes based on characteristic frequencies for similar functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Aliphatic C-H Stretch | 2955 | 2958 | Strong |

| Aliphatic C-H Stretch | 2870 | 2872 | Strong |

| CH₂ Scissoring | 1465 | 1463 | Medium |

| CH₃ Asymmetric Bend | 1450 | 1452 | Medium |

| CH₃ Symmetric Bend | 1368 | 1370 | Medium-Weak |

| As-C Stretch | 585 | 588 | Weak-Medium |

| Cyclohexyl Ring Vibrations | 1200 - 800 | 1200 - 800 | Complex (Fingerprint) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. libretexts.org For this compound, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for observing the molecular ion peak, which corresponds to the intact molecule with a positive charge. upce.cz This peak directly provides the molecular weight of the compound.

Electron ionization (EI) is a higher-energy technique that causes extensive fragmentation of the molecular ion. wiley.comlibretexts.org The resulting fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that reveals the compound's fragmentation pathways. The analysis of these pathways provides valuable confirmation of the molecular structure. libretexts.org

For this compound, the fragmentation is expected to proceed through several key pathways:

Cleavage of the Arsenic-Carbon Bond: A primary fragmentation route involves the homolytic or heterolytic cleavage of one of the As-C bonds. This would result in the loss of a trimethylcyclohexyl radical (•C₉H₁₇) or the formation of a di(trimethylcyclohexyl)arsenium cation [As(C₉H₁₇)₂]⁺. researchgate.net

Loss of Alkyl Groups from the Cyclohexyl Ring: The trimethylcyclohexyl ligands themselves can undergo fragmentation. This may involve the loss of methyl (•CH₃) or other small alkyl radicals from the ring structure.

Ring Cleavage: The cyclohexyl ring can undergo cleavage, leading to the formation of various smaller hydrocarbon fragments.

Rearrangements: As with many complex organic molecules, rearrangement reactions can occur within the fragments, leading to the formation of more stable carbocations. taylorfrancis.com For instance, the loss of neutral alkene molecules from a fragment ion is a common pathway. researchgate.net

The precise fragmentation pattern, including the relative abundance of each fragment ion, is influenced by the stability of the resulting ions and neutral species. libretexts.org The presence of the arsenic atom, with its specific isotopic signature (¹⁰⁰% ⁷⁵As), helps in identifying fragments that retain the arsenic atom.

Interactive Data Table: Illustrative Mass Spectrometry Fragmentation Data for this compound

The following table presents hypothetical but chemically plausible m/z values for the molecular ion and key fragments of this compound (Molecular Formula: C₂₇H₅₁As; Molecular Weight: ≈466.6 g/mol ).

| m/z Value (Hypothetical) | Proposed Fragment Identity | Description |

| 466 | [C₂₇H₅₁As]⁺ | Molecular Ion (M⁺) |

| 451 | [C₂₆H₄₈As]⁺ | Loss of a methyl radical (•CH₃) from a cyclohexyl ring |

| 341 | [C₁₈H₃₄As]⁺ | Loss of a trimethylcyclohexyl radical (•C₉H₁₇) |

| 216 | [C₉H₁₇AsH]⁺ | Fragment containing one trimethylcyclohexyl group and arsenic |

| 125 | [C₉H₁₇]⁺ | Trimethylcyclohexyl cation |

| 75 | [As]⁺ | Arsenic cation |

Computational and Theoretical Investigations of Tris 3,3,5 Trimethylcyclohexyl Arsine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Prediction

DFT calculations are a powerful tool for predicting the molecular properties of compounds like Tris(3,3,5-trimethylcyclohexyl)arsine from first principles.

Conformational Energy Landscape and Global Minima Identification

A thorough computational analysis would begin with an exploration of the conformational energy landscape of the molecule. Due to the flexible nature of the three 3,3,5-trimethylcyclohexyl groups, a multitude of spatial arrangements (conformers) are possible. Identifying the global minimum energy structure, which represents the most stable conformation, is crucial. This process typically involves systematic or stochastic conformational searches, followed by geometry optimization of the resulting structures using a suitable level of DFT theory. The relative energies of different stable conformers would provide insight into the molecule's flexibility and the population of each conformer at a given temperature.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

The electronic properties of this compound would be investigated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a tertiary arsine, the HOMO is expected to be largely localized on the arsenic atom's lone pair of electrons, indicating its nucleophilic character and its primary site for interaction with metal centers. The energy of the HOMO is a key indicator of the ligand's electron-donating ability. The LUMO, conversely, would likely be distributed over the arsenic and the cyclohexyl frameworks, and its energy would relate to the molecule's ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the ligand. Furthermore, calculations of the molecular electrostatic potential (MEP) and partial atomic charges would reveal the charge distribution across the molecule, highlighting regions of positive and negative potential that govern intermolecular interactions.

Quantification of Steric Hindrance Metrics (e.g., %VBur) and their Correlation with Ligand Properties

The steric bulk of this compound is a defining characteristic. This would be quantified using steric hindrance metrics such as the percent buried volume (%VBur). This parameter calculates the percentage of the volume of a sphere (centered on the coordinated metal atom) that is occupied by the ligand. A high %VBur value would be expected for this ligand, confirming its significant steric demand. This steric bulk is anticipated to have a profound influence on its coordination chemistry, affecting coordination numbers, bond angles, and the stability of its metal complexes. Correlations between the calculated %VBur and experimentally observable properties, such as catalytic activity or reaction rates in its metal complexes, would be a key area of investigation.

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility Studies

To complement the static picture provided by DFT, molecular mechanics and dynamics (MD) simulations would be employed to study the dynamic behavior and conformational flexibility of the ligand. MD simulations would allow for the exploration of the accessible conformational space over time at a given temperature, providing insights into the dynamic interchange between different conformers. This is particularly important for understanding how the bulky trimethylcyclohexyl groups move and reorient, which can influence the accessibility of the arsenic donor atom for coordination to a metal.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters. For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities could then be compared with experimental data to confirm the computed minimum energy structure. Furthermore, NMR chemical shifts (¹H, ¹³C) could be calculated and compared to experimental spectra to aid in signal assignment and to validate the computed electronic structure.

Coordination Chemistry of Tris 3,3,5 Trimethylcyclohexyl Arsine with Metal Centers

Synthesis and Characterization of Novel Transition Metal Complexes (e.g., Pt, Pd, Cu, Ag)

The synthesis of transition metal complexes with Tris(3,3,5-trimethylcyclohexyl)arsine would likely follow established protocols for the coordination of tertiary arsines. Reactions of the arsine ligand with suitable metal precursors, such as metal halides or triflates, in an appropriate solvent would be the primary route to obtaining complexes of platinum, palladium, copper, and silver. The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and single-crystal X-ray diffraction to elucidate their solid-state structures.

Influence of Ligand Steric Bulk on Coordination Number and Geometry of Metal Centers

The most significant feature of this compound is its considerable steric bulk. This property is expected to profoundly influence the coordination number and geometry of the metal centers to which it binds. It is anticipated that the ligand would favor the formation of low-coordinate complexes, effectively preventing the coordination of multiple ligands to a single metal center. For instance, with square planar d⁸ metals like Pd(II) and Pt(II), the formation of trans-[MCl₂(AsR₃)₂] complexes would be expected, with the bulky arsine ligands occupying positions opposite to each other to minimize steric repulsion. In the case of Cu(I) and Ag(I), which commonly adopt linear or trigonal planar geometries, this compound would likely promote the formation of two-coordinate linear complexes of the type [M(AsR₃)₂]⁺.

Table 1: Predicted Coordination Geometries of Metal Complexes with this compound

| Metal Center | Predicted Coordination Number | Predicted Geometry |

| Pt(II) | 2 or 4 | Linear or Square Planar |

| Pd(II) | 2 or 4 | Linear or Square Planar |

| Cu(I) | 2 | Linear |

| Ag(I) | 2 | Linear |

Exploration of Monodentate Coordination Behavior of this compound

This compound is structurally predisposed to act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the arsenic atom. The bulky trimethylcyclohexyl groups would preclude any possibility of multidentate coordination. The strength of the metal-arsine bond would be influenced by a combination of the σ-donating ability of the arsine and any potential π-accepting character, though the latter is generally less significant for arsines compared to phosphines.

Ligand Field Effects and Spectroscopic Signatures of Metal-Arsine Interactions

The coordination of this compound to a transition metal center would influence the electronic properties of the metal, which could be probed by spectroscopic techniques. In the IR spectra of such complexes, subtle shifts in the vibrational frequencies of the trimethylcyclohexyl groups might be observed upon coordination. More significantly, for paramagnetic complexes, UV-Vis spectroscopy would reveal d-d transitions whose energies would be indicative of the ligand field strength of the arsine. It is generally expected that tertiary arsines are weaker field ligands compared to analogous phosphines.

Coordination with Main Group Elements: Synthesis and Structural Characterization

The coordination chemistry of arsines with main group elements is less developed than that with transition metals. However, this compound, as a soft Lewis base, would be expected to form adducts with soft Lewis acidic main group elements and their compounds. For example, reactions with heavier p-block element halides, such as those of tin or lead, could yield neutral coordination compounds. The synthesis would likely involve the direct reaction of the arsine with the main group element precursor. Structural characterization by X-ray crystallography would be essential to determine the coordination geometries, which are often more varied and less predictable for main group elements compared to transition metals.

Ligand Exchange Kinetics and Thermodynamics in Metal Complexes

The steric bulk of this compound is anticipated to play a key role in the kinetics and thermodynamics of ligand exchange reactions. The large size of the ligand would likely facilitate dissociative ligand exchange pathways, where the rate-determining step is the dissociation of the arsine from the metal center. This is because the steric strain in the ground state of a crowded complex can be relieved in the transition state of a dissociative process. Thermodynamically, the formation of complexes with this bulky ligand might be less favorable than with smaller arsines due to entropic factors and steric repulsion.

Comparative Study of Coordination Behavior with Analogous Phosphine (B1218219) and Stibine (B1205547) Ligands

A comparative study of the coordination behavior of this compound with its analogous phosphine and stibine counterparts would provide valuable insights into the influence of the pnictogen donor atom. Generally, for a given set of substituents, the σ-donor ability decreases down the group (P > As > Sb). This trend would be reflected in the strength of the metal-ligand bond and in spectroscopic parameters such as the coupling constants in NMR spectra (e.g., ¹J(M-P) vs. ¹J(M-As)). The steric profiles of the three ligands would be very similar, allowing for a direct comparison of the electronic effects of the donor atom. It is expected that the phosphine analogue would form more stable complexes than the arsine, which in turn would be more stable than the stibine complexes.

Table 2: Predicted Trends in Properties of Analogous Pnictogen Ligands

| Property | Tris(3,3,5-trimethylcyclohexyl)phosphine | This compound | Tris(3,3,5-trimethylcyclohexyl)stibine |

| σ-Donor Ability | Strongest | Intermediate | Weakest |

| π-Acceptor Ability | Moderate | Weak | Negligible |

| Metal-Ligand Bond Strength | Strongest | Intermediate | Weakest |

| Ligand Field Strength | Strongest | Intermediate | Weakest |

Reactivity and Catalytic Applications of Tris 3,3,5 Trimethylcyclohexyl Arsine Complexes

Role in Homogeneous Catalysis for Organic Transformations

In homogeneous catalysis, ligands coordinated to a central metal atom are pivotal in tuning the catalyst's performance. The large steric footprint of the tris(3,3,5-trimethylcyclohexyl)arsine ligand is expected to significantly influence the outcomes of various organic transformations by modulating the metal's coordination sphere.

While specific mechanistic studies centered exclusively on this compound are not extensively documented, its role can be inferred from the well-established mechanisms of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation and generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. Arsine ligands, in general, have been shown to be effective alternatives to phosphines in these transformations. conicet.gov.ar

The catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an organic halide (R-X), forming a Pd(II) intermediate. wikipedia.orglibretexts.orgyoutube.comlibretexts.org

Transmetalation : An organometallic nucleophile (e.g., organotin, organoboron, or organozinc) transfers its organic group to the Pd(II) complex, displacing the halide. wikipedia.orglibretexts.orgyoutube.com This step is often rate-determining, and studies with triphenylarsine (B46628) ligands in Stille couplings have shown that a solvent molecule can coordinate to the palladium complex after dissociation of an arsine ligand, forming the reactive species that engages with the organotin reagent. acs.org

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.orgyoutube.comlibretexts.org

The general mechanisms are outlined below:

Stille Reaction : Couples an organohalide with an organotin compound. wikipedia.orgopenochem.orgnrochemistry.com The reaction is valued for its tolerance of a wide array of functional groups. nrochemistry.com

Suzuki-Miyaura Reaction : Involves the coupling of an organohalide with an organoboron species (like a boronic acid) in the presence of a base. yonedalabs.comresearchgate.netnrochemistry.com The base is crucial for the activation of the boron compound. researchgate.net

Negishi Reaction : Utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org Organozinc compounds are highly reactive but are also sensitive to air and moisture. youtube.comwikipedia.org

Heck Reaction : A palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene. byjus.comwikipedia.orgorganic-chemistry.org The cycle involves migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination. byjus.comwikipedia.org

| Reaction | Nucleophile | Electrophile | Key Mechanistic Step |

|---|---|---|---|

| Stille | Organostannane (R-SnR'₃) | Organic Halide/Triflate | Transmetalation |

| Suzuki-Miyaura | Organoboron (R-B(OR')₂) | Organic Halide/Triflate | Base-assisted Transmetalation |

| Negishi | Organozinc (R-ZnX) | Organic Halide/Triflate | Transmetalation |

| Heck | Alkene | Unsaturated Halide/Triflate | Migratory Insertion & β-Hydride Elimination |

The steric bulk of a ligand is a critical parameter in catalysis, often quantified by the Tolman cone angle. wikipedia.orgchemeurope.com this compound, with its three large alkyl substituents, is expected to have a very large cone angle. This steric hindrance has profound effects on catalytic performance.

Selectivity : Steric hindrance is a powerful tool for controlling selectivity. A bulky ligand creates a more crowded and well-defined coordination sphere, which can favor the approach of one substrate regioisomer or enantiomer over another. In reactions like allylic alkylation, ligands with larger cone angles have been shown to influence regioselectivity by creating steric pressure that directs the nucleophilic attack to a specific position. acs.org

Catalyst Stability : Large, bulky ligands can encapsulate the metal center, protecting it from decomposition pathways such as aggregation into inactive metal nanoparticles or undergoing undesirable side reactions. This often leads to more stable and longer-lived catalysts.

| Catalyst Property | Expected Impact of High Steric Hindrance | Rationale |

|---|---|---|

| Reaction Rate | Generally Decreased | Hinders substrate binding to the metal center. |

| Selectivity (Regio-/Stereo-) | Potentially Increased | Creates a sterically defined pocket favoring specific substrate orientations. |

| Catalyst Stability | Increased | Protects the metal center from decomposition and aggregation. |

While detailed studies on the application of this compound in these specific areas are limited, the principles of ligand design suggest potential roles.

Hydroformylation : This process involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The selectivity for linear versus branched aldehydes is highly dependent on the steric and electronic properties of the ligands on the metal catalyst (typically rhodium or cobalt). Ligands with large cone angles generally favor the formation of the linear aldehyde product due to steric repulsion in the transition state leading to the branched product. units.it

Hydrosilylation : This reaction involves the addition of a Si-H bond across a double or triple bond. The ligand can influence the rate and regioselectivity of the addition.

Carbonylation : These reactions involve the insertion of carbon monoxide into a molecule. For example, in the Stille-carbonylative cross-coupling, CO is inserted into the Pd-R bond prior to the final reductive elimination step. wikipedia.org

Polymerization : In olefin polymerization, the ligand architecture around the metal center (e.g., Ziegler-Natta or metallocene catalysts) dictates the polymer's properties, such as tacticity and molecular weight.

The significant steric bulk of this compound would likely impart high selectivity in processes like hydroformylation, although potentially at the cost of reaction speed.

Exploration in Heterogeneous Catalysis and Materials Science

The immobilization of homogeneous catalysts onto solid supports, a process known as heterogenization, is a major goal in catalysis as it combines the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. rsc.orgresearchgate.net Metal-Organic Frameworks (MOFs) have emerged as ideal supports for this purpose. rsc.orgutexas.edu

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. By designing an organic linker that incorporates an arsine functionality, it is possible to create an "arsine coordination material" (ACM) with accessible Lewis basic sites throughout its pores. utexas.eduutexas.edu

The development of a MOF functionalized with this compound would likely involve a multi-step synthetic approach:

Linker Synthesis : A standard MOF linker (e.g., a dicarboxylic acid like terephthalic acid) would be chemically modified to include a this compound group.

MOF Synthesis : The functionalized linker would then be reacted with a metal salt (e.g., of zinc or zirconium) under solvothermal conditions to promote the self-assembly of the porous framework.

Post-Synthetic Metalation : Alternatively, a pre-existing MOF with a reactive group could be modified post-synthetically to attach the arsine ligand. Subsequently, a catalytically active metal could be introduced, which would coordinate to the arsine sites within the pores. utexas.edu

Characterization of such a material would involve a suite of techniques to confirm its structure, porosity, and the successful incorporation of the arsine ligand. These include Powder X-ray Diffraction (PXRD) to verify crystallinity, gas sorption analysis (e.g., N₂ isotherm) to determine surface area and porosity, and spectroscopic methods like solid-state NMR and FT-IR to confirm the presence of the functional group.

Placing a catalytic complex within the pores of a MOF creates a unique reaction environment. The catalytic activity of a MOF-incorporated this compound complex would be influenced by several factors inherent to the framework.

Substrate Size Selectivity : The well-defined pore apertures of the MOF can act as molecular sieves, allowing reactants of a certain size to access the active sites while excluding larger molecules. researchgate.netrsc.org

Transition State Confinement : The confined space of the pores can stabilize certain transition states over others, leading to altered or enhanced selectivity compared to the homogeneous catalyst in solution. rsc.orgrsc.org This can lead to product selectivity that is not observed with non-porous catalysts. bohrium.com

Site Isolation : By anchoring the catalytic sites to the rigid framework, bimolecular decomposition pathways can be inhibited, leading to enhanced catalyst stability. The framework prevents the metal centers from aggregating. nih.gov

Altered Coordination Geometry : The rigidity of the MOF structure may impose a strained or non-ideal coordination geometry on the incorporated metal center, which could lead to unique reactivity not observed in solution-phase catalysis. morressier.com

Therefore, a MOF functionalized with this compound could serve as a robust, recyclable, and highly selective heterogeneous catalyst, with its performance being a synergistic effect of the ligand's steric properties and the confining environment of the framework.

Investigation of Oxidation-Reduction Behavior in Catalytic Cycles

Detailed research into the specific oxidation-reduction behavior of this compound complexes within catalytic cycles is an area with limited publicly available data. However, the fundamental principles of organometallic chemistry and catalysis allow for a discussion of the expected role of this bulky, electron-donating ligand in modulating the redox properties of a metal center during catalysis. The steric and electronic characteristics of the this compound ligand are crucial in defining the stability of various oxidation states of the metal to which it is coordinated, thereby influencing the feasibility and kinetics of key catalytic steps such as oxidative addition and reductive elimination.

The large cone angle of the this compound ligand, a consequence of its bulky trimethylcyclohexyl groups, can provide significant steric protection to the metal center. This can prevent unwanted side reactions, such as dimerization or decomposition of the catalytic species, and can favor lower coordination numbers. In a catalytic cycle, this steric hindrance can influence the accessibility of substrates to the metal center and the stability of reaction intermediates.

Electronically, as a trialkylarsine, this compound is a strong sigma-donating ligand. This property increases the electron density at the metal center, which generally favors lower oxidation states. In the context of a catalytic cycle that involves changes in the metal's oxidation state, this has several implications:

Oxidative Addition: The electron-rich nature of the metal center, induced by the arsine ligand, can facilitate the oxidative addition step, where the metal's oxidation state increases. For example, in a Pd(0) complex, the high electron density would promote the cleavage of a substrate bond (e.g., an aryl-halide bond) and the formation of a Pd(II) species.

Reductive Elimination: Conversely, the strong electron-donating character of the arsine ligand can make the subsequent reductive elimination step, where the metal's oxidation state decreases and the product is formed, more challenging. A higher electron density at the metal center can strengthen the metal-substrate bonds that need to be broken during this step.

Hypothetical Redox Potentials of a Metal Complex with this compound in a Catalytic Cycle

| Complex | Redox Couple | Potential (V vs. Fc/Fc+) | Catalytic Step |

|---|---|---|---|

| [M(As(C9H17)3)2] | M(0) -> M(II) | -0.5 | Oxidative Addition |

| [M(As(C9H17)3)2(Substrate)] | M(II) -> M(0) | -1.2 | Reductive Elimination |

Note: The data in this table is purely illustrative and intended to represent the type of information that would be generated from experimental studies.

Further research, including detailed electrochemical analysis and kinetic studies of catalytic reactions employing this compound, is necessary to fully elucidate its role in modulating the oxidation-reduction behavior of metal complexes in catalytic cycles.

Future Perspectives and Emerging Research Avenues

Potential for Asymmetric Catalysis with Chiral Derivatives of Tris(3,3,5-trimethylcyclohexyl)arsine

Enantioselective synthesis, the production of a specific stereoisomer of a chiral molecule, is of paramount importance in fields such as pharmaceuticals and agrochemicals. wikipedia.org The development of transition-metal catalysts bearing chiral ligands is a cornerstone of this discipline. anu.edu.au While this compound is achiral, its bulky framework is an ideal scaffold for the introduction of chirality, opening avenues for its use in asymmetric catalysis.

Two primary strategies could be envisioned for creating chiral derivatives:

Arsenic-centered Chirality (As-chiral): Similar to P-chiral phosphines, it is possible to synthesize arsines where the arsenic atom itself is a stereocenter. This would involve the synthesis of an arsine with three different organic substituents and a lone pair, creating a configurationally stable pyramidal structure. For this specific compound, it would require replacing one or two of the trimethylcyclohexyl groups with different substituents.

Ligand-Backbone Chirality: Chirality can be introduced within the 3,3,5-trimethylcyclohexyl groups themselves. By starting with a chiral, enantiopure version of the trimethylcyclohexane precursor, the resulting arsine ligand would possess inherent chirality, which can be relayed to the metal center during catalysis.

The synthesis of chiral arsines can be approached using methods such as chiral auxiliary-mediated reactions or asymmetric cycloadditions. ntu.edu.sgntu.edu.sg Once synthesized, these chiral derivatives could be applied to a range of asymmetric transformations. For instance, palladium complexes of chiral arsines could potentially catalyze asymmetric allylic alkylations, while rhodium or iridium complexes might be effective in asymmetric hydrogenations or hydroformylations. rsc.org The significant steric bulk of the trimethylcyclohexyl groups would be expected to create a well-defined chiral pocket around the metal center, enhancing enantioselectivity.

| Strategy | Description | Synthetic Approach Example | Potential Catalytic Application |

|---|---|---|---|

| As-Chiral Center | The arsenic atom is the stereogenic center, bearing three different substituents. | Sequential substitution on an arsenic trihalide with different organometallic reagents, followed by resolution. | Asymmetric conjugate additions, cycloadditions. |

| Ligand-Backbone Chirality | Chirality is incorporated into the organic framework of the ligand substituents. | Synthesis using an enantiopure starting material, such as a chiral cyclohexanone (B45756) derivative. wikipedia.org | Asymmetric hydrogenation, transfer hydrogenation. |

| Planar Chirality | Chirality arises from the planar arrangement of substituents, often seen in ferrocene-based ligands. | Directed ortho-lithiation of a prochiral ferrocene (B1249389) followed by reaction with an arsenic electrophile. | Asymmetric allylic substitutions, cross-coupling. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring in Catalysis

A deep understanding of catalytic mechanisms is crucial for optimizing reaction conditions and designing more efficient catalysts. Traditional methods often rely on analyzing quenched reaction aliquots, which may not capture the behavior of transient, highly reactive intermediates. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are therefore invaluable.

For catalytic systems involving this compound, several advanced spectroscopic probes could be employed:

Flow Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique allows for the continuous monitoring of a reaction mixture as it flows through an NMR spectrometer. It can provide detailed structural information and quantitative data on the concentrations of reactants, products, and catalyst species over time. For a complex involving this arsine ligand, ¹H and ¹³C NMR could track the conversion of substrates, while multinuclear NMR could potentially observe the coordination environment of the metal center.

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that allows for the direct and rapid analysis of reaction mixtures with minimal sample preparation. It is highly sensitive and can be used to detect and quantify reaction components, including catalyst resting states and key intermediates, providing valuable kinetic data.

The application of these techniques would enable researchers to construct detailed kinetic profiles, identify catalyst activation and deactivation pathways, and observe short-lived intermediates that are central to the catalytic cycle. This information is critical for rationally improving catalyst performance.

| Technique | Information Provided | Advantages for Bulky Ligand Systems | Limitations |

|---|---|---|---|

| Flow NMR | Structural information, concentration profiles, kinetics. | Provides unambiguous structural data on catalyst and substrate complexes. Multinuclear capabilities can probe the metal center. | Lower sensitivity compared to MS; requires soluble species; potential for peak broadening. |

| DART-MS | Molecular weight confirmation, concentration profiles, kinetics. | High sensitivity for detecting low-concentration intermediates. Minimal sample preparation needed. | Provides no direct structural or bonding information; ionization efficiency can vary between species. |

| In-situ IR/Raman | Vibrational modes, functional group changes, bonding information. | Can monitor changes in key functional groups (e.g., C=O, C=C) in real-time. Useful for solid-phase or heterogeneous systems. | Complex spectra can be difficult to interpret; signals from the ligand backbone may overlap with substrates. |

Rational Design of Next-Generation Organoarsenic Ligands with Tunable Steric and Electronic Properties

The performance of a transition-metal catalyst is intimately linked to the steric and electronic properties of its supporting ligands. This compound is defined by its large steric bulk, a consequence of the cumbersome cyclohexyl groups. Rational design principles, heavily supported by computational chemistry, can be used to create next-generation ligands where these properties are precisely tuned. nih.gov

Steric Tuning: The steric hindrance of a ligand is often quantified by its cone angle. For this compound, this is expected to be very large. Modifications could involve changing the substitution pattern on the cyclohexyl rings or replacing the cyclohexyl groups with other bulky moieties (e.g., adamantyl, tert-butyl). Such changes would modulate the size of the coordination pocket around the metal, influencing substrate accessibility and the rate of reductive elimination in cross-coupling reactions. chemrxiv.orgnih.gov

Electronic Tuning: The electronic nature of the arsine ligand—its ability to donate or withdraw electron density from the metal center—can be modified by introducing electron-donating or electron-withdrawing functional groups onto the cyclohexyl rings. For example, adding alkoxy groups would increase the ligand's electron-donating ability, making the metal center more electron-rich and potentially more reactive in oxidative addition steps.

Computational Guidance: Density Functional Theory (DFT) has become an indispensable tool in modern ligand design. acs.orgmdpi.com DFT calculations can be used to predict the geometric, steric, and electronic properties of hypothetical ligands before they are synthesized. nih.govillinois.edu This in silico screening allows chemists to prioritize synthetic targets that are most likely to exhibit the desired catalytic activity, saving significant time and resources. mdpi.com

| Design Parameter | Structural Modification Strategy | Predicted Effect on Property | Potential Catalytic Impact |

|---|---|---|---|

| Sterics (Cone Angle) | Replace cyclohexyl with smaller alkyl groups (e.g., isopropyl). | Decrease steric bulk. | Increase reaction rates by allowing easier substrate access. |

| Replace cyclohexyl with larger groups (e.g., adamantyl). | Increase steric bulk. | Enhance selectivity; promote reductive elimination. rsc.org | |

| Electronics (Donor Ability) | Introduce electron-donating groups (e.g., -OMe, -NMe₂) on the rings. | Increase electron donation. | Accelerate oxidative addition; stabilize higher oxidation state intermediates. |

| Introduce electron-withdrawing groups (e.g., -CF₃) on the rings. | Decrease electron donation. | Promote reductive elimination; increase Lewis acidity of the metal center. |

Integration of this compound into Multi-Component Catalytic Systems

Multi-component catalytic systems, where two or more catalysts operate concurrently or sequentially in a single pot to achieve complex transformations, represent a highly efficient approach to chemical synthesis. rsc.org The distinct properties of different catalysts can be harnessed for synergistic or orthogonal reactivity. Sterically demanding ligands like this compound can play a crucial role in the success of such systems.

The significant bulk of this arsine ligand could serve several functions in a multi-component system:

Catalyst Encapsulation: The ligand can create a deep, protective pocket around its metal center, preventing it from interacting with or being poisoned by another catalyst in the mixture. This allows for the compatible operation of, for example, a palladium catalyst and a Lewis acid or an organocatalyst. nih.gov

Substrate Selectivity: In a reaction with multiple potential substrates, the sterically constrained active site of a metal complex bearing this ligand may selectively process smaller substrates, leaving larger ones to be transformed by a second, less hindered catalyst.

Controlling Reaction Pathways: In synergistic catalysis, where two catalysts cooperate to perform a transformation that neither can do alone, a bulky ligand can control the diastereoselectivity of the reaction by dictating the trajectory of approach of a substrate activated by a second catalyst. nih.gov

An example could be a synergistic palladium/amine-catalyzed allylic alkylation, where a chiral amine generates a reactive enamine nucleophile and the palladium-arsine complex activates the allylic electrophile. The steric environment created by the arsine ligand would be critical in determining the stereochemical outcome of the C-C bond formation. nih.gov The development of such systems requires careful tuning of the ligand to balance reactivity with the need for catalyst compatibility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing Tris(3,3,5-trimethylcyclohexyl)arsine, and how do steric effects influence reaction efficiency?

- Methodological Answer : The synthesis of bulky arsine derivatives typically involves reacting arsenic trihalides (e.g., AsCl₃) with Grignard or organolithium reagents derived from 3,3,5-trimethylcyclohexanol. Steric hindrance from the cyclohexyl groups necessitates slow addition of reagents and elevated temperatures (80–120°C) to ensure complete substitution. Purity is achieved via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane). Analytical validation via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry is critical to confirm structure .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : <sup>1</sup>H NMR to identify methyl and cyclohexyl proton environments; <sup>13</sup>C NMR to confirm cyclohexyl backbone integrity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup>) and rule out arsenic-containing byproducts.

- Elemental Analysis : Quantify arsenic content (theoretical ~22%) to assess purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to arsenic’s toxicity, use fume hoods, nitrile gloves, and sealed reaction systems. Monitor airborne exposure via OSHA-approved methods (e.g., hydride generation-atomic absorption spectroscopy). Emergency procedures include immediate skin decontamination with 5% EDTA solution and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal catalysis, and what steric/electronic parameters govern its efficacy?

- Methodological Answer : Evaluate ligand performance in model reactions (e.g., Suzuki-Miyaura coupling). Compare turnover frequencies (TOF) against less hindered analogs (e.g., triphenylarsine). Computational studies (DFT) can quantify ligand steric bulk via %Vbur (SambVca tool) and electronic parameters via CO stretching frequencies in metal carbonyl complexes .

Q. What computational strategies predict the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Employ molecular dynamics simulations to assess hydrolysis rates in aqueous environments. Use EPI Suite™ to estimate biodegradation potential (BIOWIN models) and bioaccumulation factors (BCF). Experimental validation involves GC-MS analysis of degradation byproducts (e.g., arsenic oxides) under UV irradiation .

Q. How can researchers resolve contradictions in experimental data related to the compound’s thermal stability and decomposition products?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Pair with evolved gas analysis (EGA-MS) to identify volatile decomposition species (e.g., AsH3). Reproducibility requires strict control of heating rates (5–10°C/min) and sample homogeneity .

Q. What analytical challenges arise in detecting trace arsenic residues from this compound in biological matrices?

- Methodological Answer : Employ ICP-MS with collision/reaction cells to mitigate polyatomic interferences (e.g., <sup>40</sup>Ar<sup>35</sup>Cl<sup>+</sup> on <sup>75</sup>As<sup>+</sup>). Validate recovery rates (>90%) via spiked samples and matrix-matched calibration curves. For speciation, couple HPLC with ICP-MS to differentiate inorganic arsenic species .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.